
1-甲基哌啶-4-甲醛
描述
1-Methylpiperidine-4-carbaldehyde is an organic compound with the CAS number 50675-21-3 . It has a molecular weight of 127.19 . It is a nitrile that can be synthesized from 1-methylpiperidine and formaldehyde . It has the chemical formula CH3CN and is a colorless liquid .
Molecular Structure Analysis
The IUPAC name for 1-Methylpiperidine-4-carbaldehyde is 1-methyl-4-piperidinecarbaldehyde . The InChI code for this compound is 1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3 .
Physical and Chemical Properties Analysis
1-Methylpiperidine-4-carbaldehyde is a colorless liquid . It has a molecular weight of 127.19 .
科学研究应用
药理学
1-甲基哌啶-4-甲醛: 是一种哌啶衍生物,哌啶类化合物在制药行业中发挥着重要作用。 哌啶结构存在于二十多种药物类别中 。该化合物可作为构建块,用于合成各种具有药理活性的分子。它的醛基使其成为形成亚胺或酰胺的多功能中间体,亚胺或酰胺通常存在于靶向中枢神经系统和其他治疗领域的药物中。
材料科学
在材料科学中,1-甲基哌啶-4-甲醛可用于合成构成聚合物材料的的有机化合物 。这些聚合物可能表现出独特的电气或机械性能,使其适用于先进材料应用,例如智能材料、涂料或作为具有增强性能特征的复合材料的一部分。
有机合成
该化合物是有机合成中宝贵的中间体。 它可以参与多组分反应、环化和环加成过程,以创建复杂的有机分子 。它在哌啶衍生物合成中的用途尤其重要,因为这些结构是许多生物活性化合物中的关键成分。
分析化学
在分析化学中,1-甲基哌啶-4-甲醛可用作定性和定量分析物质的标准品或试剂。 它定义明确的结构和反应性使其适用于色谱法和光谱法,用于识别和测量样品中的成分 .
农业
虽然在农业中的直接应用尚未得到广泛记录,但1-甲基哌啶-4-甲醛的化学性质表明其在合成农用化学品方面的潜在用途。 这些可能包括杀虫剂或除草剂,其中哌啶结构由于其生物活性而经常出现 .
环境科学
在环境科学中,可能使用1-甲基哌啶-4-甲醛合成的哌啶衍生物,可能在开发环保材料方面找到应用。 这些可用于诸如水净化、空气质量改善和土壤修复等过程 .
安全和危害
属性
IUPAC Name |
1-methylpiperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIYWJKEOOFVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501636 | |
| Record name | 1-Methylpiperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50675-21-3 | |
| Record name | 1-Methyl-4-piperidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50675-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpiperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-piperidinecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


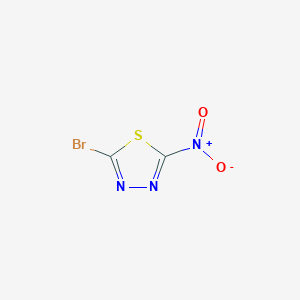
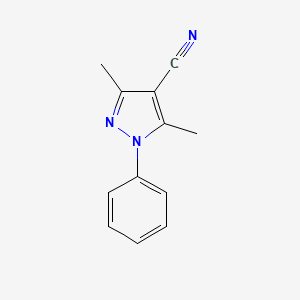
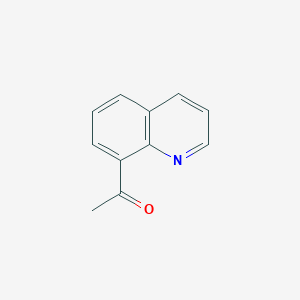

![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)

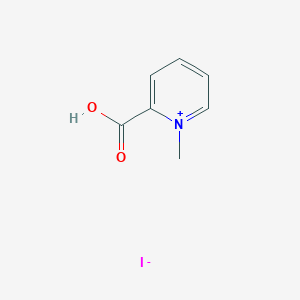
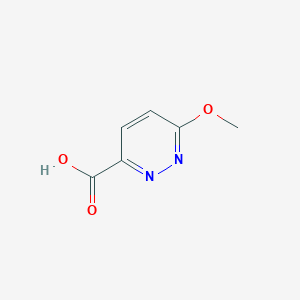

![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)

![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)
